Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-pentoxybenzoyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-5-6-11-24-14-9-7-13(8-10-14)16(21)20-18-19-12(2)15(25-18)17(22)23-3/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) |
InChI Key |
KBBBPCPMFAJWMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Reactants :
-
Methyl 3-oxobutanoate (β-keto ester)
-
Thiourea
-
Bromine (Br₂) or N-bromosuccinimide (NBS) as the halogen source
-
-
Conditions :
-
Solvent: Ethanol or dichloromethane
-
Temperature: 0–25°C
-
Time: 4–12 hours
-
Mechanistic Insights
-
α-Bromination : NBS selectively brominates the β-keto ester at the α-position, forming methyl 3-bromo-3-oxobutanoate.
-
Cyclization : The brominated intermediate reacts with thiourea via nucleophilic substitution (Sₙ2) at the α-carbon, followed by tautomerization and ring closure to yield the 2-amino-thiazole core18.
Introduction of the 4-(Pentyloxy)benzamido Group
The 2-amino group on the thiazole ring is acylated with 4-(pentyloxy)benzoyl chloride to install the final substituent.
Acylation Protocol
-
Reactants :
-
2-Amino-4-methylthiazole-5-carboxylate
-
4-(Pentyloxy)benzoyl chloride (synthesized via Williamson ether synthesis)
-
-
Conditions :
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Optimization Challenges
-
Side Reactions : Over-acylation or ester hydrolysis under acidic/basic conditions.
-
Mitigation : Use of mild bases (e.g., DIPEA) and low temperatures suppresses hydrolysis.
Alternative Synthetic Routes
Solid-Phase Synthesis (Peptidomimetic Approach)
A traceless linker strategy on chloromethyl polystyrene resin enables sequential functionalization:
One-Pot α-Bromination/Thiourea Cyclization
From β-ethoxyacrylamide:
-
α-Bromination : Chemoselective bromination using PBr₃.
-
Cyclization : Treatment with thiourea in ethanol at reflux forms the thiazole core.
-
Esterification/Acylation : Sequential methyl esterification and benzamido group installation.
| Method | Advantages | Limitations | Source |
|---|---|---|---|
| Hantzsch Cyclization | High yield (68–76%) | Requires halogenated intermediates | ,18 |
| Solid-Phase | Scalable for combinatorial libraries | Low overall yield (9–11%) |
Analytical Characterization
Critical quality control metrics for the final compound:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development. Notably, it has been studied for:
- Antimicrobial Properties : Similar thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. Research indicates that compounds with thiazole moieties can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : Thiazole derivatives are often investigated for their anticancer properties. They may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate. Results indicated moderate to high efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12 µg/mL .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Other Thiazole Derivative | S. aureus | 10 µg/mL |
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The study highlighted its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole ring, benzamido group, and ester moiety. Selected examples include:
*Calculated based on molecular formula.
Key Observations:
- Ester Group : Ethyl esters (e.g., ) generally increase lipophilicity compared to methyl esters.
- Bulky substituents (e.g., benzimidazole in ) may sterically hinder interactions but improve selectivity.
- Hydrophobicity : The pentyloxy chain in the target compound enhances membrane permeability compared to shorter chains .
Example Syntheses:
- Target Compound : Likely synthesized via coupling 4-(pentyloxy)benzoyl chloride with a preformed 4-methyl-5-methylcarboxylate thiazole-2-amine intermediate.
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate : Prepared via condensation of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions (yield ~70–80%) .
- Compounds in : Synthesized using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, achieving yields of 65–85% .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate, and what reagents/conditions are critical?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., KOH in ethanol) .
- Step 2 : Amidation at the 2-position using 4-(pentyloxy)benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group .
- Step 3 : Esterification at the 5-position using methyl chloroformate in dichloromethane .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in the benzamido group) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Elemental Analysis : Comparison of experimental vs. calculated C, H, N, S content (deviation <0.4% indicates purity) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Common Approaches :
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate regioisomers .
- TLC Monitoring : Pre-purification assessment using UV-active spots to identify fractions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Variables to Test :
- Temperature : Lower temperatures (0–5°C) during amidation reduce hydrolysis of the benzoyl chloride intermediate .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole ring formation .
Q. What methodologies are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes)?
- In Vitro Assays :
- Enzyme Inhibition : Kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) based on thiazole-amide interactions .
- Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Resolution Strategies :
- Cross-Validation : Confirm peak assignments using 2D NMR (COSY, HSQC) .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify discrepancies caused by solvent effects .
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation .
Q. What are the critical factors in designing derivatives to enhance bioactivity while maintaining solubility?
- Structure-Activity Relationship (SAR) Guidelines :
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamido para-position to improve enzyme affinity .
- Solubility Optimization : Replace the pentyloxy chain with polyethylene glycol (PEG) moieties to enhance aqueous solubility .
Q. What safety protocols are essential for handling this compound given its toxicity profile?
- Key Precautions :
- Storage : In airtight containers at 2–8°C, away from light and moisture .
- PPE : Nitrile gloves, lab coats, and NIOSH-approved N95 respirators during weighing .
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of dust .
- Emergency Measures : Immediate decontamination with 70% ethanol for spills and access to eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
